Fasudil

Vue d'ensemble

Description

Fasudil is a potent Rho-kinase inhibitor and vasodilator. It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage, as well as to improve cognitive decline seen in stroke patients . This compound has also been found to be effective for the treatment of pulmonary hypertension . It has been approved for use in Japan and China since 1995 .

Applications De Recherche Scientifique

Fasudil has a wide range of scientific research applications. In medicine, it is used for the treatment of cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients . It has also shown promise in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In biology, this compound has been used to study the role of Rho-kinase in various cellular processes, including smooth muscle contraction, cell adhesion, and cell growth . In chemistry, this compound is used as a tool to study the effects of Rho-kinase inhibition on various biochemical pathways .

Mécanisme D'action

Fasudil exerts its effects by inhibiting Rho-kinase, an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Rho-kinase induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain phosphatase, thus decreasing myosin light chain phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting Rho-kinase, this compound reduces vasoconstriction and improves blood flow .

Safety and Hazards

Orientations Futures

Fasudil has shown promising results in preclinical models, increasing motor neuron survival, inhibiting axonal degeneration, enhancing axonal regeneration, and modulating microglial function . It is believed to be at least equally effective as nimodipine for the prevention of cerebral vasospasm and subsequent ischemic injury in patients undergoing surgery for subarachnoid hemorrhage (SAH) . Therefore, this compound may be approved for other indications in the future .

Analyse Biochimique

Biochemical Properties

Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . This compound also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, this compound can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

This compound has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .

Dosage Effects in Animal Models

In animal models of Alzheimer’s disease, high-dose this compound (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, this compound was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, this compound contributes to an increase of NO level to enhance vasodilation .

Subcellular Localization

It has been shown that this compound can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that this compound may interact with intrinsically disordered proteins within the cell .

Méthodes De Préparation

The synthesis of fasudil hydrochloride involves several steps. One method starts with 5-isoquinoline sulfoacid as the raw material, which is refluxed in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride. This is then dissolved in dichloromethane and neutralized. The organic phase is washed, dried, and filtered to obtain a dichloromethane solution of 5-isoquinoline sulfonyl chloride. This solution reacts with high purity piperazine in the presence of other alkaline reagents. The reaction solution is washed with hydrochloric acid aqueous solution and sodium hydroxide aqueous solution, and the washing solution is extracted with dichloromethane. The organic phases are combined, washed, dried, and filtered, and then saturated hydrogen chloride ethanol solution is added dropwise to separate out the crude product of this compound hydrochloride. The crude product is recrystallized with ethanol aqueous solution to obtain this compound hydrochloride .

Analyse Des Réactions Chimiques

Fasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride for the formation of sulfonyl chloride, and piperazine for the formation of the final product. Major products formed from these reactions include this compound hydrochloride and its impurities .

Comparaison Avec Des Composés Similaires

Fasudil is similar to other Rho-kinase inhibitors such as Y-27632 and H-1152. this compound is unique in its ability to improve cognitive function in animal models of neurodegenerative diseases . Other similar compounds include hydroxythis compound, which is a metabolite of this compound and has similar Rho-kinase inhibitory activity . This compound has also been shown to have anti-inflammatory and antioxidant effects, which are not seen with other Rho-kinase inhibitors .

Propriétés

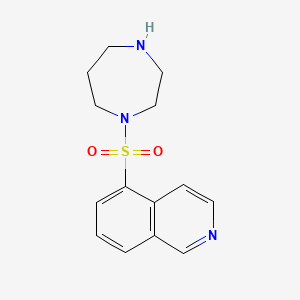

IUPAC Name |

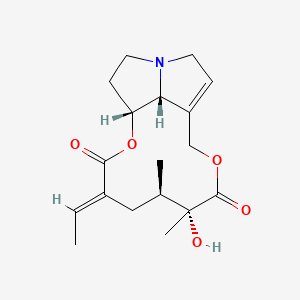

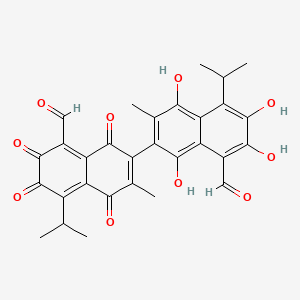

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGFTYYXHNFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048569 | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103745-39-7 | |

| Record name | Fasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasudil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]

A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]

ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:

- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]

- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]

- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]

- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]

A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []

A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]

ANone: this compound has been investigated in various disease models and therapeutic contexts, including:

- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]

- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]

- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]

- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]

A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []

ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.

A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)